The 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide to a Privileged Core in Modern Drug Discovery
The 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide to a Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel, three-dimensional molecular scaffolds that can unlock new chemical space and improve the developability of drug candidates is a central theme in modern medicinal chemistry. The 2,6-diazaspiro[3.4]octane core has emerged as a significant and promising sp³-rich scaffold, offering a rigid and synthetically tractable framework for the development of a wide array of biologically active compounds.[1][2] Its unique three-dimensional architecture provides a distinct advantage over flat, aromatic systems, often leading to improved physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development.[3]
This technical guide provides a comprehensive overview of the 2,6-diazaspiro[3.4]octane scaffold, with a specific focus on the physical and chemical properties of the 2,6-diazaspiro[3.4]octan-7-one isomer, its synthesis, reactivity, and its burgeoning applications in various therapeutic areas.
Physicochemical Properties of the 2,6-Diazaspiro[3.4]octane Core
The defining feature of the 2,6-diazaspiro[3.4]octane scaffold is its spirocyclic nature, where a four-membered azetidine ring and a five-membered pyrrolidine ring share a single carbon atom. This arrangement imparts a high degree of conformational rigidity, which can be advantageous for optimizing ligand-target interactions.
Table 1: Physical and Chemical Properties of 2,6-Diazaspiro[3.4]octan-7-one
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀N₂O | [4] |
| Molecular Weight | 126.16 g/mol | [4] |
| CAS Number | 1211515-65-9 | [4][5] |
| Appearance | Solid, off-white powder | [5] |
| Purity | Typically ≥95% | [5] |
| XLogP3-AA (Predicted) | -1.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |
Synthesis and Reactivity
A common strategy involves the use of multi-step sequences to construct the spirocyclic system.[6] For instance, derivatives have been prepared through methods such as [3+2] cycloaddition reactions.[2][7] The nitrogen atoms of the scaffold provide convenient handles for functionalization. The secondary amines can be readily protected, for example with a tert-butoxycarbonyl (Boc) group, allowing for selective manipulation of other parts of the molecule.
The reactivity of the scaffold is exemplified by the diverse range of derivatives that have been synthesized. The nitrogen atoms can undergo N-alkylation and N-acylation, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[8] The pyrrolidinone ring in the 7-one isomer also presents opportunities for further chemical modification.
Representative Synthetic Workflow: Functionalization of the 2,6-Diazaspiro[3.4]octane Core
The following diagram illustrates a generalized workflow for the diversification of the 2,6-diazaspiro[3.4]octane scaffold, based on methodologies reported in the literature for the synthesis of its derivatives.[8]
Caption: Generalized workflow for the synthesis and derivatization of the 2,6-diazaspiro[3.4]octane scaffold.
Spectral Characteristics
Detailed spectral data for the unsubstituted 2,6-diazaspiro[3.4]octan-7-one are not available in the public domain. However, analysis of the structure and data from its derivatives allows for the prediction of its key spectral features. For instance, 1H and 13C NMR data have been reported for various C-8 substituted 2,6-diazaspiro[3.4]octane derivatives.[8]
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region corresponding to the protons on the azetidine and pyrrolidine rings. The presence of the two nitrogen atoms will influence the chemical shifts of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum would be characterized by signals in the aliphatic region for the sp³ hybridized carbons of the two rings, and a downfield signal for the carbonyl carbon of the lactam in the 7-one isomer.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ).
Applications in Drug Discovery
The 2,6-diazaspiro[3.4]octane scaffold has demonstrated significant potential across multiple therapeutic areas, underscoring its status as a privileged structure in medicinal chemistry.[1][8]
Anti-infective Agents
Antitubercular Activity: Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown remarkable potency against Mycobacterium tuberculosis. Nitrofuran carboxamide derivatives, in particular, have been identified as highly active, with some compounds exhibiting minimal inhibitory concentrations (MIC) in the low nanomolar range.[8]
Antimalarial Activity: A novel series of diazaspiro[3.4]octane compounds has been identified with activity against multiple life stages of the Plasmodium falciparum parasite. These compounds show potent low nanomolar activity against the asexual blood stage and also possess transmission-blocking potential.[3]
Modulators of a a-1 Receptor for Pain Management
Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been designed and synthesized as potent sigma-1 (σ1) receptor antagonists. The σ1 receptor is a promising target for pain management, and antagonists have been shown to enhance the analgesic effects of opioids and potentially reduce tolerance.
Experimental Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in 7H9 broth, supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Further dilute the inoculum 1:10 in 7H9 broth.[1]
-
-
Compound Dilution:
-
Prepare serial dilutions of the test compounds in a 96-well microplate.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the test compound.
-
Include a growth control (no drug) and a sterile control (no bacteria).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
Resazurin Addition:
-
After the initial incubation, add 30 µL of resazurin solution to each well.
-
Re-incubate the plates at 37°C for 24-48 hours.
-
-
Data Analysis:
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
-
Drug Discovery Workflow for Novel 2,6-Diazaspiro[3.4]octane Derivatives
Caption: A standard workflow for the drug discovery process of novel compounds based on the 2,6-diazaspiro[3.4]octane scaffold.[1]
Safety and Handling
Based on available data for 2,6-diazaspiro[3.4]octan-7-one and its hydrochloride salt, the compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
The 2,6-diazaspiro[3.4]octane scaffold represents a significant and promising area of research in modern drug discovery. Its inherent three-dimensionality and synthetic accessibility make it an attractive starting point for the development of novel therapeutics. Derivatives of this scaffold have demonstrated a wide array of potent biological activities, from combating infectious diseases to modulating key pathways in human physiology.[1] The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and to facilitate the continued exploration and development of this versatile chemical core for therapeutic applications.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
-
2,6-Diazaspiro[3.4]octan-7-one. PubChem. Available at: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Publications. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. OSPU. Available at: [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-Diazaspiro[3.4]octan-7-one | C6H10N2O | CID 57416912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Diazaspiro[3.4]octan-7-one | 1211515-65-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
